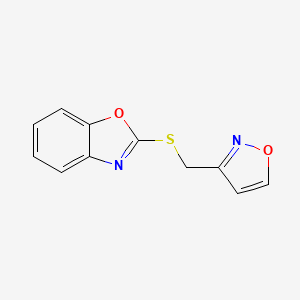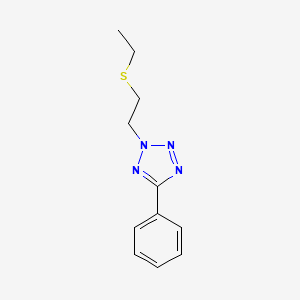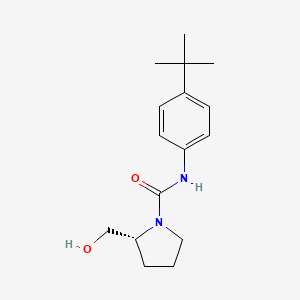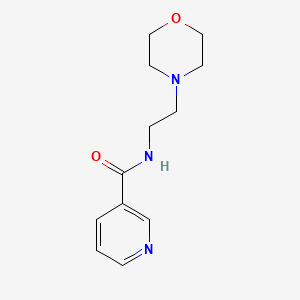![molecular formula C21H16N2O3 B7563146 [4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate](/img/structure/B7563146.png)
[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the pyridine family and has a molecular weight of 389.43 g/mol.
Mécanisme D'action
The mechanism of action of [4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the proliferation of cancer cells through the induction of cell cycle arrest and apoptosis. In addition, it has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit antibacterial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. In addition, it has been studied for its potential applications in organic electronics, where it can be used as a building block for the synthesis of organic semiconductors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate is its potent antitumor activity against various cancer cell lines. This makes it a potential candidate for cancer treatment. In addition, it has also been shown to exhibit antibacterial activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of [4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate. One of the main areas of research is the development of new cancer treatments based on this compound. In addition, there is also potential for the development of new antibiotics based on the antibacterial activity of this compound. Furthermore, there is also potential for the development of new organic semiconductors based on the structure of this compound. Overall, the study of this compound has the potential to lead to significant advancements in various fields.
Méthodes De Synthèse
The synthesis of [4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate involves the reaction of 4-cyanobenzaldehyde and 4-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-hydroxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.
Applications De Recherche Scientifique
[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. It has been found to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for cancer treatment. In addition, it has also been studied for its potential applications in organic electronics, where it can be used as a building block for the synthesis of organic semiconductors.
Propriétés
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-15(25-20-3-2-12-23-14-20)21(24)26-19-10-8-18(9-11-19)17-6-4-16(13-22)5-7-17/h2-12,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHSSUOBYYQGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C#N)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[4-(oxolane-2-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B7563073.png)
![1-[3-(benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B7563076.png)

![3-Phenyl-6-[2-(1,2,4-triazol-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B7563088.png)




![(3-Aminopyrazin-2-yl)-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7563122.png)
![N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563128.png)
![N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7563131.png)
![3-Propan-2-yl-5-[1-(4-pyridin-3-ylsulfonylpiperazin-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7563137.png)
![2-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylsulfanyl]-1-methyl-5-phenylimidazole](/img/structure/B7563158.png)